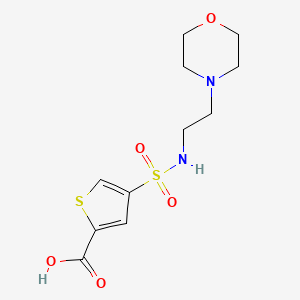
1-(3,5-Dimethylphenyl)-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethylphenyl)-1-methylurea, also known as DMPU, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMPU is a colorless, odorless, and highly polar solvent that has been widely used as a substitute for toxic and hazardous solvents in various chemical reactions.
Wirkmechanismus
1-(3,5-Dimethylphenyl)-1-methylurea is a highly polar solvent that can form hydrogen bonds with polar molecules. The unique properties of this compound allow it to solubilize a wide range of compounds that are insoluble in other solvents. The high polarity of this compound also allows it to stabilize reactive intermediates in chemical reactions, leading to higher yields and selectivity.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is considered safe for use in laboratory experiments. However, the long-term effects of exposure to this compound on human health are not well understood. Studies have shown that this compound can penetrate the skin and cause skin irritation. Therefore, it is recommended to handle this compound with caution and wear appropriate protective gear.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,5-Dimethylphenyl)-1-methylurea has several advantages over traditional solvents, including its high polarity, low toxicity, and ability to solubilize a wide range of compounds. However, this compound has some limitations, including its high cost compared to other solvents and its limited availability in some regions.
Zukünftige Richtungen
There are several future directions for research on 1-(3,5-Dimethylphenyl)-1-methylurea. One area of interest is the development of new synthetic methodologies using this compound as a solvent. Additionally, research is needed to understand the long-term effects of exposure to this compound on human health. Finally, the use of this compound in the synthesis of new materials with unique properties is an area of active research.
Conclusion
This compound is a unique solvent that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has been shown to enhance the reaction rate and yield of various chemical reactions and has been used in the synthesis of new materials with unique properties. While this compound has several advantages over traditional solvents, its high cost and limited availability are some of the limitations that need to be addressed. Overall, this compound has the potential to revolutionize the field of chemistry and lead to the discovery of new materials and synthetic methodologies.
Synthesemethoden
1-(3,5-Dimethylphenyl)-1-methylurea can be synthesized through the reaction of 3,5-dimethylaniline with methyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as tetrahydrofuran. The resulting product is purified through distillation or recrystallization. The synthesis of this compound is relatively simple and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethylphenyl)-1-methylurea has been widely used as a solvent in various chemical reactions, including peptide synthesis, polymerization, and organometallic reactions. This compound has been shown to enhance the reaction rate and yield of these reactions compared to traditional solvents. Additionally, this compound has been used as a co-solvent with water in the synthesis of metal-organic frameworks, which has led to the discovery of new materials with unique properties.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-4-8(2)6-9(5-7)12(3)10(11)13/h4-6H,1-3H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMQXXQPZOTDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide](/img/structure/B7576672.png)
![1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine](/img/structure/B7576679.png)
![N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576680.png)
![4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7576684.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7576702.png)

![2-[(3-Bromobenzoyl)-ethylamino]acetic acid](/img/structure/B7576729.png)
![4-tert-butyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7576740.png)



![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)

![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)